3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one (CAS 263365-07-7; molecular formula C₂₃H₁₈O₃; MW 342.4 g/mol) is a synthetic neoflavonoid belonging to the 4-phenylcoumarin (4-arylcoumarin) class, distinguished by a 4-phenyl substitution on the benzopyran-2-one core alongside a 3-(4-methoxyphenyl) group and a 6-methyl substituent. Unlike the more extensively studied 3-arylcoumarins, which possess a single aryl group at position 3, this compound bears aryl substituents at both the 3- and 4-positions, placing it in the structurally distinct 3,4-diarylcoumarin subfamily.

Molecular Formula C23H18O3
Molecular Weight 342.4 g/mol
CAS No. 263365-07-7
Cat. No. B3041230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one
CAS263365-07-7
Molecular FormulaC23H18O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H18O3/c1-15-8-13-20-19(14-15)21(16-6-4-3-5-7-16)22(23(24)26-20)17-9-11-18(25-2)12-10-17/h3-14H,1-2H3
InChIKeyHGDQXMRHMLHGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one (CAS 263365-07-7): A Dual 3,4-Diaryl Neoflavonoid Scaffold for Targeted Medicinal Chemistry


3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one (CAS 263365-07-7; molecular formula C₂₃H₁₈O₃; MW 342.4 g/mol) is a synthetic neoflavonoid belonging to the 4-phenylcoumarin (4-arylcoumarin) class, distinguished by a 4-phenyl substitution on the benzopyran-2-one core alongside a 3-(4-methoxyphenyl) group and a 6-methyl substituent [1]. Unlike the more extensively studied 3-arylcoumarins, which possess a single aryl group at position 3, this compound bears aryl substituents at both the 3- and 4-positions, placing it in the structurally distinct 3,4-diarylcoumarin subfamily. The compound is catalogued as CHEBI:191047 and is formally classified as a neoflavonoid (CHEBI:71971), a polyphenolic class derived from the 4-phenylcoumarin backbone (C₆–C₃–C₆) that is biosynthetically and pharmacologically divergent from the more common 2-phenylchromen-4-one flavonoids [1].

Why 3-Arylcoumarins and Simple 4-Phenylcoumarins Cannot Substitute for 3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one in Target-Focused Studies


The 3,4-diaryl substitution pattern of 3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one occupies a pharmacochemical niche that neither 3-arylcoumarins (lacking the 4-phenyl group) nor simple 4-phenylcoumarins (lacking the 3-aryl group) can replicate. Published structure–activity relationship (SAR) data demonstrate that the position of phenyl substitution on the coumarin core fundamentally alters target selectivity: 3-phenyl substitution in coumarin derivatives significantly enhances monoamine oxidase B (MAO-B) inhibition, while 4-phenyl substitution is more effective for MAO-A inhibition [1]. Simultaneously, the 3,4-diaryl motif increases relative binding affinity (RBA) to human estrogen receptor α (ERα) compared with mono-substituted analogs [2]. Furthermore, the 4-phenylchromen-2-one scaffold confers access to biological targets not addressable by 3-arylcoumarins, including HIV-1 transcriptional inhibition via dual Tat/NF-κB targeting [3] and selective mitochondrial RNA polymerase (POLRMT) inhibition for oncology applications [4]. Substituting this compound with a generic 3-arylcoumarin or a 4-phenylcoumarin lacking the 3-aryl group would therefore alter not only potency but also the fundamental selectivity vector across multiple target classes—making interclass substitution scientifically indefensible without bespoke revalidation.

Quantitative Differential Evidence for 3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one vs. Closest Structural Analogs


MAO Isoform Selectivity Inversion: 4-Phenyl vs. 3-Phenyl Coumarin Substitution Determines MAO-A vs. MAO-B Preference

A comprehensive SAR analysis by Sun et al. (2025) systematically compared 3-phenyl-substituted coumarin derivatives against 4-phenyl-substituted coumarin derivatives for MAO-A and MAO-B inhibition. The study establishes that 3-phenyl substitution significantly enhances MAO-B inhibition and increases selectivity for MAO-A, whereas 4-phenyl substitution is more effective for MAO-A inhibition [1]. Within the 3-arylcoumarin series, 6-methyl-3-(4-methoxyphenyl)coumarin (CHEMBL572233, the direct 3-aryl analog lacking the 4-phenyl group) exhibits an MAO-B IC₅₀ of 13.1 nM [2]. The most potent 6-methyl-3-phenylcoumarin analog (compound 4, m-methoxy) achieves an MAO-B IC₅₀ of 0.80 nM with high MAO-B selectivity versus the reference inhibitor R-(−)-deprenyl [3]. In contrast, the 4-phenylcoumarin 7-hydroxy-4-phenylcoumarin (a simpler neoflavonoid) exhibits dual ALDH-2/MAO inhibition with MAO IC₅₀ of 0.5 µM but without pronounced isoform selectivity . The target compound—bearing both a 4-phenyl group (MAO-A-favoring) and a 3-(4-methoxyphenyl) group (MAO-B-favoring)—sits at the intersection of these divergent selectivity determinants. Its unique 3,4-diaryl architecture predicts a hybrid MAO-A/MAO-B inhibition profile unattainable by either mono-substituted analog class alone.

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

Estrogen Receptor Binding Affinity Modulation by the 3,4-Diaryl Pharmacophore in Coumarins

Jacquot et al. (2004) evaluated the relative binding affinity (RBA) of 7-hydroxycoumarins substituted at the 4- and 3,4-positions to human estrogen receptors α (ERα) and β (ERβ). The study found that 4-(4-hydroxyphenyl)-7-hydroxycoumarin (mono-4-substituted) shows weak RBA to ERβ only, whereas 3,4-diphenyl-7-hydroxycoumarin (a 3,4-diaryl analog) presents stronger RBA to ERα than ERβ, demonstrating that the addition of a second aryl group at position 3 significantly enhances ER binding and alters subtype selectivity [1]. The target compound shares the critical 3,4-diaryl pharmacophore with 3,4-diphenyl-7-hydroxycoumarin, differing by the presence of a 6-methyl group and a 4-methoxy substituent on the 3-phenyl ring instead of the 7-hydroxy group. While the absence of a 7-hydroxy substituent in the target compound may attenuate absolute ER binding potency, the 3,4-diaryl architecture provides the core structural determinant for ERα engagement that is absent in simple 4-phenylcoumarins (e.g., 6-methyl-4-phenylcoumarin, CAS 16299-22-2) or 3-arylcoumarins lacking the 4-phenyl group [1].

Estrogen receptor Selective estrogen receptor modulator Breast cancer

Anti-HIV Transcriptional Inhibition: 4-Phenylchromen-2-one Scaffold Shows Specific Dual Tat/NF-κB Targeting Absent in 3-Arylcoumarins

Olmedo et al. (2017) synthesized and evaluated 28 neoflavonoids (4-phenylchromen-2-one derivatives) for in vitro anti-HIV-1 activity. Seven 4-phenylchromen-2-one derivatives demonstrated HIV transcriptional inhibitory activity. Within this series, compound 10 (a 5,7-dihydroxy-4-phenylchromen-2-one derivative) inhibited NF-κB (70.53% at 25 µM) and displayed anti-Tat activity (83.32% at 50 µM) simultaneously, with specificity confirmed and toxicity <10% at 50 µM in MT-2 cells [1]. Compounds 14 and 25 also inhibited HIV replication in both targets at concentrations <25 µM. Critically, the anti-HIV activity is scaffold-dependent: the 4-phenylchromen-2-one core is the essential pharmacophoric element, and the SAR study demonstrated that simple structural differences within the 4-phenylchromen-2-one series determine substantial changes in activity and target selectivity (NF-κB vs. Tat) [1]. This anti-HIV transcriptional inhibition mechanism is not reported for 3-arylcoumarins, which have been primarily explored as MAO-B inhibitors and antioxidants, and represents a target engagement space uniquely accessible through the 4-phenylcoumarin (neoflavonoid) scaffold that the target compound embodies.

HIV-1 latency Transcriptional inhibition Antiviral drug discovery

Divergent Antioxidant Capacity: 3-Arylcoumarins Are Generally More Active Than 4-Arylcoumarins in DPPH Radical Scavenging

Danis et al. (2016) synthesized and directly compared hydroxyl-, methoxy-, and acetoxy-substituted 3-arylcoumarins and 4-arylcoumarins across four antioxidant assays (DPPH radical scavenging, metal-chelating, CUPRAC, and FRAP). The study explicitly states: 'When 3- and 4-aryl analogs were compared, no discernible differences were found; however, 3-arylcoumarin derivatives are generally more active than their 4-aryl counterparts' [1]. The most potent compounds—6,7-dihydroxy-3-(3′,4′-dihydroxyphenyl)coumarin (6a, a 3-arylcoumarin) and 7,8-dihydroxy-4-(3′,4′-dihydroxyphenyl)coumarin (5g, a 4-arylcoumarin)—demonstrated that the 6,7-dihydroxy substitution pattern, rather than the 3- vs. 4-aryl position per se, is the dominant driver of antioxidant potency, with EC₅₀ values outperforming known antioxidants Trolox, α-tocopherol, BHA, and BHT [1]. The target compound, possessing a 4-phenyl group (4-arylcoumarin character) and a methoxy-substituted 3-aryl group but lacking the critical catechol-type dihydroxy substitution, is predicted to exhibit moderate antioxidant activity—consistent with the finding that methoxy substitution has the least influence among hydroxy, acetoxy, and methoxy groups [1]. This positions the target compound as a scaffold for probing non-antioxidant mechanisms (e.g., receptor binding, enzyme inhibition) with reduced confounding from potent radical-scavenging activity that dominates the pharmacology of polyhydroxylated coumarins.

Antioxidant Free radical scavenging DPPH assay

Cytotoxic Activity of 3,4-Diarylcoumarins Against Lung and Prostate Cancer Cell Lines: Scaffold Validation for Oncology Procurement

Musa et al. (2023) evaluated the in vitro cytotoxic activity of a series of nine 3,4-diarylcoumarins (compounds 4a–4i) against A549 human lung cancer and PC-3 prostate cancer cell lines using crystal violet dye-binding assays. Among the series, 7,8-diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin (compound 4f) exhibited the highest cytotoxicity against A549 cells with a CC₅₀ of 13.5 ± 0.15 µM, inducing ROS-dependent cell death accompanied by G₁/G₀, S, and G₂ cell-cycle arrest, mitochondrial membrane potential loss, and apoptosis [1]. The study concluded that the 3-(4-methylsulfonyl) and 7,8-diacetoxy substituents on the 3,4-diarylcoumarin scaffold are critical for higher cytotoxic activity, validating the 3,4-diarylcoumarin core as a viable template for anticancer development [1]. The target compound shares the identical 3,4-diarylcoumarin core scaffold with the active series, differing in its specific substituent pattern (6-methyl and 3-(4-methoxyphenyl) vs. 7,8-diacetoxy and 3-(4-methylsulfonylphenyl)), and represents a structurally authenticated entry point for systematic SAR exploration around the 3,4-diaryl pharmacophore in oncology-relevant cell-based assays.

Anticancer Cytotoxicity 3,4-Diarylcoumarin

Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one Based on Quantitative Differential Evidence


Dual MAO-A/MAO-B Profiling in Neurodegenerative Disease Drug Discovery

The target compound's unique 3,4-diaryl architecture—combining a 4-phenyl group (favoring MAO-A inhibition) with a 3-(4-methoxyphenyl) group (favoring MAO-B inhibition)—positions it as a mechanistically distinctive probe for MAO isoform profiling [1]. Unlike the highly MAO-B-selective 6-methyl-3-phenylcoumarins (IC₅₀ values in the sub-nanomolar to low nanomolar range for MAO-B [2]), or the non-selective 7-hydroxy-4-phenylcoumarin (MAO IC₅₀ = 0.5 µM), the target compound is predicted to exhibit a hybrid MAO-A/B inhibition profile based on combined SAR determinants from the Sun et al. (2025) systematic analysis [1]. This makes it suitable for Parkinson's disease and depression research programs where balanced MAO-A/B inhibition or tunable isoform selectivity is therapeutically desirable.

ERα-Focused SERM Development Using the 3,4-Diarylcoumarin Pharmacophore

The 3,4-diaryl substitution pattern shared by the target compound with 3,4-diphenyl-7-hydroxycoumarin has been experimentally demonstrated to confer stronger relative binding affinity to ERα than ERβ, whereas mono-4-substituted coumarins show only weak ERβ binding [1]. The target compound provides a structurally distinct 3,4-diarylcoumarin variant (6-methyl, 3-(4-methoxyphenyl)) for systematic exploration of ERα-selective ligand space. This application scenario is particularly relevant for breast cancer research and postmenopausal osteoporosis programs where ERα-mediated effects are the primary therapeutic target.

HIV-1 Transcription Inhibition Screening with a Neoflavonoid Scaffold

The 4-phenylchromen-2-one scaffold has been experimentally validated as an HIV-1 transcriptional inhibitor capable of dual targeting of NF-κB and Tat pathways at concentrations <25–50 µM with confirmed specificity [1]. This mechanism is scaffold-dependent and not shared by 3-arylcoumarins. The target compound, as a 4-phenylchromen-2-one derivative, provides a tractable synthetic entry point for HIV latency-reversal or transcription-inhibition screening cascades, particularly in programs addressing drug-resistant HIV strains where novel mechanisms of action are urgently needed [1].

Oncology SAR Expansion Around the 3,4-Diarylcoumarin Cytotoxic Pharmacophore

The 3,4-diarylcoumarin core has been validated for in vitro cytotoxicity against A549 lung cancer (CC₅₀ = 13.5 µM for the most potent analog) and PC-3 prostate cancer cell lines, with ROS-dependent apoptosis as the characterized mechanism of action [1]. The target compound offers an underexplored substitution variant (6-methyl, 3-(4-methoxyphenyl)) within this validated pharmacophore class, enabling systematic SAR diversification to probe the contribution of the 6-methyl and 3-(4-methoxyphenyl) groups to cytotoxic potency and selectivity, and potentially identifying derivatives with improved therapeutic windows.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-6-methyl-4-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.